

Troubleshooting inconsistent results with JNJ-26146900

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Compound of Interest		
Compound Name:	JNJ-26146900	
Cat. No.:	B1673006	Get Quote

Technical Support Center: JNJ-26146900

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-26146900**.

Frequently Asked Questions (FAQs)

What is JNJ-26146900?

JNJ-26146900 is a non-steroidal, orally bioactive selective androgen receptor modulator (SARM).[1] It exhibits mixed agonist and antagonist activity, meaning it can block or partially activate the androgen receptor (AR) depending on the tissue.[1] It was initially investigated for its potential in treating prostate cancer.[1]

What is the mechanism of action of JNJ-26146900?

JNJ-26146900 functions as an androgen receptor antagonist.[2][3] It binds to the androgen receptor, preventing androgens from activating it. This can inhibit the growth of androgen-dependent prostate cancer cells.[3] In some tissues, like bone and muscle, it can have androgenic (agonist) effects, which was explored for preventing castration-induced bone loss. [1][2]

What are the common experimental applications of **JNJ-26146900**?



JNJ-26146900 is primarily used in preclinical research for:

- Investigating androgen receptor signaling in prostate cancer models.[4][5][6][7][8]
- Studying the effects of AR antagonism on tumor growth in vitro and in vivo.[2][3]
- Evaluating its tissue-selective androgenic effects, particularly on bone and muscle mass.[1]

What is the solubility and stability of **JNJ-26146900**?

- Solubility: JNJ-26146900 is soluble in DMSO for in vitro stock solutions. For in vivo formulations, it can be prepared in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween 80, and water.[2]
- Stability: As a powder, it is stable for years at -20°C. In solvent, it should be stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with **JNJ-26146900** can arise from various factors related to experimental setup, compound handling, and biological variability. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Cell-Based Assay Results

Possible Causes and Solutions



Potential Cause	Troubleshooting Steps	
Compound Precipitation	- Visually inspect the media for any precipitate after adding JNJ-26146900 Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to maintain solubility Prepare fresh dilutions from the stock solution for each experiment.	
Cell Line Integrity	- Regularly perform cell line authentication (e.g., STR profiling) Monitor for mycoplasma contamination Use cells at a consistent and optimal passage number.	
Inconsistent Seeding Density	- Ensure a homogenous cell suspension before seeding Use a calibrated multichannel pipette for seeding Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.	
Androgen Levels in Serum	- Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens that can compete with JNJ-26146900.[9]	
Assay Readout Variability	- For reporter gene assays, co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.[10] - For viability assays (e.g., WST-8), ensure incubation times are consistent and within the linear range of the assay.[10]	

Problem 2: Lack of Expected In Vivo Efficacy

Possible Causes and Solutions



Potential Cause	Troubleshooting Steps	
Poor Compound Formulation/Solubility	- Ensure the in vivo formulation is homogenous and the compound is fully dissolved or evenly suspended.[2] - Prepare the formulation fresh before each administration Consider alternative oral formulations if solubility is an issue, such as suspension in carboxymethyl cellulose or dissolution in PEG400.[2]	
Incorrect Dosing or Administration	- Verify the dose calculations and the concentration of the dosing solution For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[2]	
Animal Model Variability	- Use age- and weight-matched animals for all experimental groups Ensure the tumor model (e.g., xenograft) is appropriate and responsive to androgen receptor modulation.[2][3]	
Tumor Heterogeneity	- In xenograft models, tumor growth rates can be variable. Start treatment when tumors reach a consistent, predefined size.[2]	

Quantitative Data Summary

In Vitro Activity

Parameter	Value	Assay System
Ki for rat AR	400 nM	Radioligand binding assay

In Vivo Efficacy



Animal Model	Dose Range	Administration Route	Observed Effects
Mature Male Sprague- Dawley Rats	10-100 mg/kg/day	Oral gavage	Reduced ventral prostate and levator ani muscle weight.[2]
CWR22-LD1 Mouse Xenograft	30-100 mg/kg (twice daily)	Oral gavage	Significant inhibition of tumor growth.[2][3]
Castrated Adult Sprague-Dawley Rats	30 mg/kg/day	Oral gavage	Prevention of castration-induced tibial bone loss.[2][3]

Experimental Protocols Androgen-Induced AR Transcriptional Activation Assay

This protocol is a general guideline for assessing the antagonistic activity of **JNJ-26146900**.

- Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in media containing charcoal-stripped FBS.
- Transfection: Transfect cells with an androgen response element (ARE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
- Treatment: After 24 hours, treat the cells with a range of concentrations of JNJ-26146900 in the presence of a known AR agonist (e.g., R1881 or DHT).
- Incubation: Incubate for an additional 24-48 hours.
- Lysis and Readout: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. Determine
 the IC50 value of JNJ-26146900 by plotting the normalized activity against the compound
 concentration.[10]



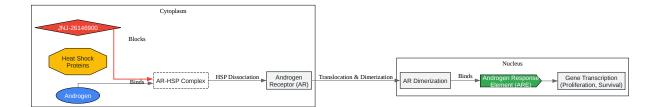
In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-26146900.

- Cell Implantation: Subcutaneously implant a suitable prostate cancer cell line (e.g., CWR22-LD1) into the flank of immunocompromised mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
- Compound Preparation: Prepare the **JNJ-26146900** formulation (e.g., in corn oil or a DMSO/PEG300/Tween 80/water mixture) and the vehicle control.
- Administration: Administer **JNJ-26146900** or vehicle via oral gavage at the desired dose and schedule (e.g., once or twice daily).[2]
- Data Collection: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Visualizations

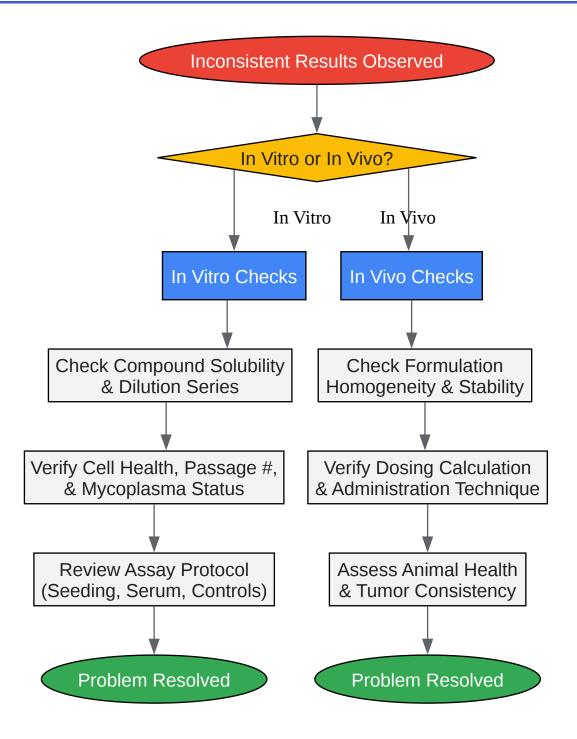




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Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by JNJ-26146900.





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Caption: Troubleshooting Workflow for Inconsistent JNJ-26146900 Results.

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